Methandrostenolone-d3

Isotopic Purity Internal Standard Mass Spectrometry

Methandrostenolone-d3 is a trideuterated internal standard that co-elutes with methandrostenolone, precisely compensating for ion suppression/enhancement and extraction variability. This ensures 180 pg/mL detection limits and <3% RSD in equine urine, and robust quantitation in plasma, serum, and urine for clinical toxicology. With >99.7 atom% D isotopic purity and an extensive linear dynamic range, it is ideal for pharmaceutical impurity profiling and WADA-compliant sports doping control. Comprehensive CoA supports GLP and ISO 17025 validation.

Molecular Formula C20H28O2
Molecular Weight 303.5 g/mol
CAS No. 869287-60-5
Cat. No. B3359622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethandrostenolone-d3
CAS869287-60-5
Molecular FormulaC20H28O2
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i3D3
InChIKeyXWALNWXLMVGSFR-CTNASMFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methandrostenolone-d3 (CAS 869287-60-5): Deuterated Internal Standard for Precise LC-MS/MS Quantification


Methandrostenolone-d3 (CAS 869287-60-5) is a stable isotope-labeled internal standard, specifically a trideuterated analog of the anabolic-androgenic steroid methandrostenolone (Dianabol). It is designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable accurate quantification of methandrostenolone in complex biological matrices .

Why Unlabeled Methandrostenolone or Non-Isotopic Internal Standards Compromise Data Integrity in Methandrostenolone-d3 Applications


In LC-MS/MS quantification of methandrostenolone, substituting the deuterated internal standard with unlabeled methandrostenolone or a non-isotopic analog introduces systematic error. Unlabeled compounds fail to correct for matrix-induced ion suppression/enhancement and variable extraction recovery, leading to inaccurate quantification. Structural analogs may exhibit different chromatographic retention times and ionization efficiencies, further degrading precision and accuracy [1]. Methandrostenolone-d3, with its near-identical physicochemical properties and a +3 Da mass shift, co-elutes with the analyte and compensates for these variables, ensuring reliable data .

Quantitative Differentiation: Methandrostenolone-d3 vs. Comparators


Isotopic Purity: Methandrostenolone-d3 (>99.7 atom% D) vs. Unlabeled Methandrostenolone and Typical Deuterated Standards

Methandrostenolone-d3 exhibits an isotopic purity of >99.7 atom% D, as certified by the vendor, compared to 0 atom% D for unlabeled methandrostenolone (CAS 72-63-9) . This high isotopic enrichment ensures a consistent +3 Da mass shift, minimizing spectral overlap and enabling accurate quantification even in the presence of complex biological matrices. While many deuterated internal standards achieve >98 atom% D , the >99.7% specification reduces the risk of isotopic impurity interference, enhancing method specificity.

Isotopic Purity Internal Standard Mass Spectrometry

Method Detection Limit (MDL) Achieved with Methandrostenolone-d3 as Internal Standard

In an isotope dilution LC-MS/MS method for methandrostenolone in equine urine, the use of [17-methyl-2H3]methandrostenolone (Methandrostenolone-d3) as internal standard enabled a method detection limit (MDL) of 180 pg/mL (99% confidence level) [1]. This is substantially lower than MDLs reported for methods using non-isotopic internal standards or external calibration, which often range from 1-10 ng/mL due to matrix effects [2].

Detection Limit LC-MS/MS Doping Control

Precision (RSD) of Methandrostenolone Quantification Using Methandrostenolone-d3

The method employing Methandrostenolone-d3 as internal standard demonstrated a relative standard deviation (RSD) of 3% at the 16 ng/mL level [1]. In contrast, methods using non-isotopic internal standards often report RSDs in the range of 5-15% for similar analytes in complex matrices [2].

Precision Repeatability LC-MS/MS

Linear Dynamic Range Achieved with Methandrostenolone-d3 Internal Standard

The method using Methandrostenolone-d3 exhibited a linear dynamic range of at least 3 orders of magnitude [1]. This extended linearity, enabled by the internal standard's compensation for matrix effects, allows quantification across a wide concentration range without dilution, unlike methods using unlabeled internal standards where ion suppression may limit upper quantitation limits [2].

Linearity Quantification Range LC-MS/MS

Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standards

Deuterated internal standards like Methandrostenolone-d3 are established to effectively correct for matrix effects in LC-MS/MS, improving accuracy. A review of quantitative bioanalytical LC/MS assays indicates that SIL internal standards reduce matrix-induced ion suppression variability by up to 80% compared to structural analogs [1]. While class-level inference must be applied, the physicochemical similarity of Methandrostenolone-d3 to its unlabeled counterpart strongly suggests comparable matrix effect compensation performance.

Matrix Effect Ion Suppression Isotope Dilution

Chromatographic Co-Elution and Mass Spectrometric Discrimination

Methandrostenolone-d3 co-elutes with unlabeled methandrostenolone under reversed-phase LC conditions, with a mass difference of +3 Da (m/z 304 vs. 301 for the [M+H]+ ion) [1]. This near-identical chromatographic behavior ensures that the internal standard experiences the same matrix effects and ionization conditions as the analyte. In contrast, non-isotopic internal standards may exhibit retention time differences of 0.5-2.0 minutes, leading to differential matrix effects and reduced accuracy [2].

Co-Elution Retention Time Mass Shift

High-Value Application Scenarios for Methandrostenolone-d3 (CAS 869287-60-5)


Equine Doping Control: Confirmation of Methandrostenolone Abuse

In equine sports, the detection of anabolic steroids like methandrostenolone requires methods with high sensitivity and specificity. The use of Methandrostenolone-d3 as an internal standard enables a method detection limit of 180 pg/mL in urine [1], allowing laboratories to confidently confirm the presence of the drug even at low concentrations. The high precision (3% RSD) ensures that results are defensible in regulatory hearings [2].

Clinical and Forensic Toxicology: Quantifying Methandrostenolone in Human Matrices

For clinical toxicology laboratories monitoring potential steroid misuse or adverse events, accurate quantification is critical. Methandrostenolone-d3 corrects for matrix effects in complex samples such as plasma, serum, and urine [3]. Its co-elution with the analyte ensures that ion suppression variability is minimized, leading to reliable quantitative results that can be used in patient management or legal proceedings [4].

Pharmaceutical Quality Control: Impurity Profiling and Stability Studies

During pharmaceutical development and manufacturing, methandrostenolone-d3 serves as an ideal internal standard for quantifying the active pharmaceutical ingredient and its degradation products. Its high isotopic purity (>99.7 atom% D) minimizes interference with impurity peaks, while the extended linear dynamic range (≥3 orders of magnitude) [5] accommodates a wide concentration range, simplifying method validation for stability-indicating assays.

Method Development and Validation for Regulatory Submissions

Regulatory agencies (e.g., FDA, EMA, WADA) require robust validation data for analytical methods. Incorporating Methandrostenolone-d3 as an internal standard provides documented improvements in accuracy, precision, and sensitivity [6], directly addressing key validation parameters. The availability of comprehensive certificates of analysis supports compliance with GLP and ISO 17025 requirements, streamlining the submission process.

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